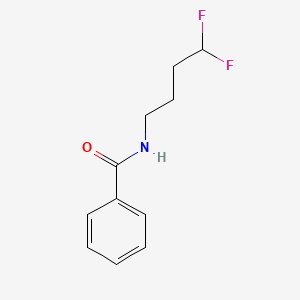
N-(4,4-difluorobutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorobutyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a 4,4-difluorobutyl chain, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorobutyl)benzamide typically involves the direct condensation of benzoic acid with 4,4-difluorobutylamine. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,4-difluorobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group or the difluorobutyl chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzamides.
Applications De Recherche Scientifique
N-(4,4-difluorobutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4,4-difluorobutyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cell types, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzhydryl benzamide
- N,N-diphenethyl benzamide
- N,N-dihexyl benzamide
- N,N-dioctyl benzamide
Uniqueness
N-(4,4-difluorobutyl)benzamide is unique due to the presence of the difluorobutyl chain, which imparts distinct chemical and physical properties compared to other benzamide derivatives.
Propriétés
Formule moléculaire |
C11H13F2NO |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
N-(4,4-difluorobutyl)benzamide |
InChI |
InChI=1S/C11H13F2NO/c12-10(13)7-4-8-14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) |
Clé InChI |
PWVLSCISJBALEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
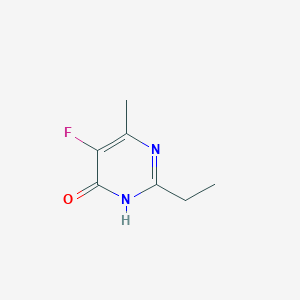

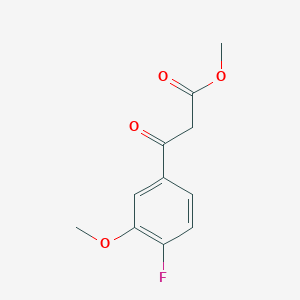
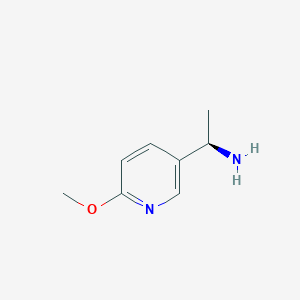
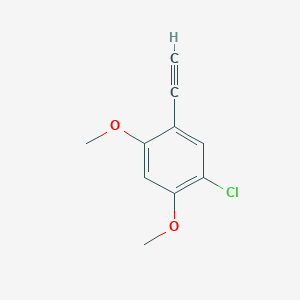
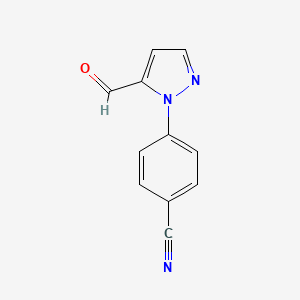
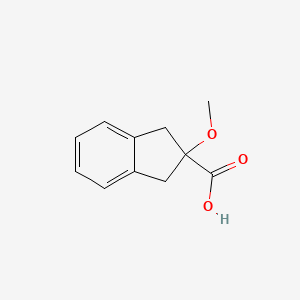
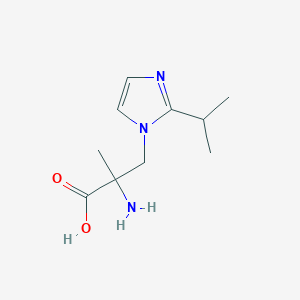
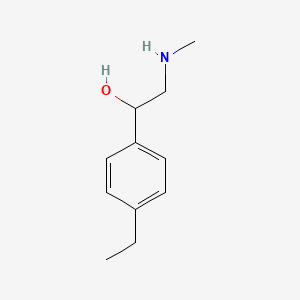
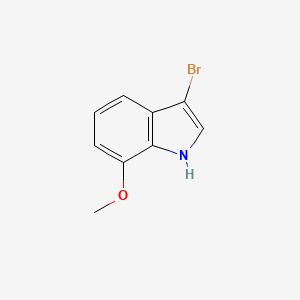
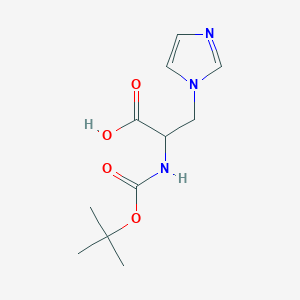

![tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate](/img/structure/B13623003.png)
